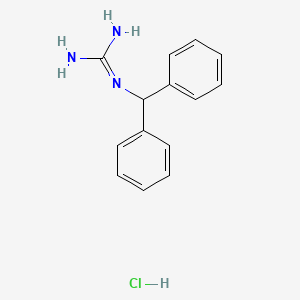
2-Methyl-3-oxobutan-2-yl 4-nitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-oxobutan-2-yl 4-nitrobenzene-1-sulfonate is an organic compound that features a complex structure combining a nitrobenzene sulfonate group with a methyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxobutan-2-yl 4-nitrobenzene-1-sulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-methyl-3-oxobutan-2-ol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxobutan-2-yl 4-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The methyl ketone group can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products
Scientific Research Applications
2-Methyl-3-oxobutan-2-yl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and protein modification.
Industrial Chemistry: It serves as a precursor for the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxobutan-2-yl 4-nitrobenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack . The sulfonate ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding sulfonic acid .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-nitrobenzenesulfonate
- 2,3,4,5,6-Pentafluorophenyl 4-nitrobenzenesulfonate
- R-2-Methyl glycidyl p-nosylate
Uniqueness
2-Methyl-3-oxobutan-2-yl 4-nitrobenzene-1-sulfonate is unique due to the presence of both a nitrobenzene sulfonate group and a methyl ketone group in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
110350-07-7 |
|---|---|
Molecular Formula |
C11H13NO6S |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
(2-methyl-3-oxobutan-2-yl) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C11H13NO6S/c1-8(13)11(2,3)18-19(16,17)10-6-4-9(5-7-10)12(14)15/h4-7H,1-3H3 |
InChI Key |
RAWAFTPKQSYLMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)OS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)





![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)






![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
